N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide
CAS No.:
Cat. No.: VC15622097
Molecular Formula: C18H19N3O3S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N3O3S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-[4-(cyanomethyl)phenyl]-2-(N-methylsulfonylanilino)propanamide |
| Standard InChI | InChI=1S/C18H19N3O3S/c1-14(21(25(2,23)24)17-6-4-3-5-7-17)18(22)20-16-10-8-15(9-11-16)12-13-19/h3-11,14H,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | HBBUWWMZTLKQJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)CC#N)N(C2=CC=CC=C2)S(=O)(=O)C |
Introduction
N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide is a complex organic compound featuring a unique combination of functional groups, including a cyanomethyl group attached to a phenyl ring, a propanamide structure, and a phenylmethanesulfonamide moiety. This arrangement suggests potential for diverse chemical reactivity and biological activity. The compound's molecular formula is reported as C18H19N3O3S with a molecular weight of 357.4 g/mol in some sources, although another source lists it as C17H20N2O2S, indicating a discrepancy that may arise from different synthesis methods or structural interpretations.
Synthesis Methods
The synthesis of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide can be achieved through several methods, primarily involving nucleophilic substitution reactions and coupling reactions between appropriate precursors. The detailed reaction mechanism involves forming an amide bond between the amine group of the sulfonamide and the carboxylic acid derivative from the cyanomethyl phenyl compound. Purification steps such as recrystallization or chromatography are typically required to isolate the desired product.
Potential Applications
This compound falls under the category of sulfonamide compounds, which are known for their antibacterial properties and have been used in various therapeutic applications. The potential applications of N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide include interaction studies with biological targets, such as enzymes or receptors, using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or molecular docking simulations.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-cyanophenyl)-4-(pyrimidin-2-ylsulfanyl)butanamide | CxHyNzS | Contains a pyrimidine moiety |
| N-[4-cyanophenyl]-2-(N-methylsulfamoyl)propanamide | CxHyNzOS | Methylsulfamoyl group |
| 1-(4-cyanophenyl)-N-methyl-N-phenylmethanesulfonamide | CxHyNzOS | Methyl and phenyl substitutions |
What sets N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide apart is its unique combination of functional groups, which may confer distinct biological properties and reactivity patterns not observed in similar compounds.
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